4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits unique properties that make it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether involves the inhibition of specific enzymes and proteins that play a crucial role in various biological processes. For example, it has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether are diverse and depend on the specific target enzyme or protein that it inhibits. For example, its inhibition of protein kinases can lead to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer. Its inhibition of COX-2 can lead to the reduction of inflammation, which is beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether in lab experiments include its high potency and specificity for specific enzymes and proteins, which allows for the precise modulation of biological processes. Its limitations include its potential toxicity and off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of new targets for this compound, which can expand its potential applications in various fields. Additionally, the development of new synthetic methods for this compound can improve its accessibility and reduce its cost.
Synthesemethoden
The synthesis of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether involves several steps, including the condensation of 2-mercapto-6-methylthieno[3,2-d]pyrimidine with 4-bromoanisole in the presence of a base, followed by the reaction of the resulting intermediate with 3,5-dimethyl-1H-pyrazole. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
The chemical compound 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, it has been studied for its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C18H16N4OS |
---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
4-(3,5-dimethylpyrazol-1-yl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H16N4OS/c1-11-8-12(2)22(21-11)18-17-15(19-10-20-18)9-16(24-17)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3 |
InChI-Schlüssel |
DIRHOAPXQFCXMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC=NC3=C2SC(=C3)C4=CC=C(C=C4)OC)C |
Kanonische SMILES |
CC1=CC(=NN1C2=NC=NC3=C2SC(=C3)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.